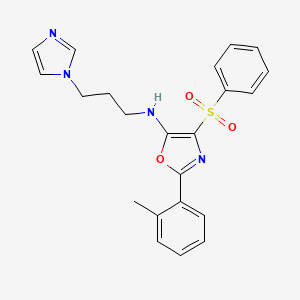

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine features a central oxazole ring substituted at position 4 with a phenylsulfonyl group (electron-withdrawing), at position 2 with an o-tolyl (2-methylphenyl) group (sterically bulky and lipophilic), and at position 5 with a propylamine side chain terminating in an imidazole moiety.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-17-8-5-6-11-19(17)20-25-22(30(27,28)18-9-3-2-4-10-18)21(29-20)24-12-7-14-26-15-13-23-16-26/h2-6,8-11,13,15-16,24H,7,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIXXUYHIWJBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine, commonly referred to as compound 862761-76-0, is a synthetic organic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine is , with a molecular weight of 422.5 g/mol. The compound features an imidazole ring, a sulfonamide group, and an oxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 862761-76-0 |

| Molecular Formula | C22H22N4O3S |

| Molecular Weight | 422.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies have indicated that compounds containing imidazole and oxazole rings often exhibit significant inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.

Antimicrobial Activity

Research has shown that imidazole derivatives possess notable antimicrobial properties. For instance, compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies using the cylinder well diffusion method revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. In vitro studies indicated that it effectively inhibited cell proliferation in leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Study 1: Antibacterial Activity

A study conducted by Jain et al. synthesized several imidazole derivatives, including N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine. The antimicrobial activity was assessed against S. aureus and E. coli, showing promising results with certain derivatives achieving MIC values lower than those of conventional antibiotics .

Study 2: Anticancer Evaluation

In another study focusing on the anticancer potential of imidazole derivatives, N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting strong activity against specific cancer types .

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Phenylsulfonyl groups () enhance electron withdrawal, stabilizing negative charges in enzymatic active sites. Fluorine or chlorine substituents further modulate reactivity .

- Biological Activity : Imidazole-containing analogs () show promise in antimicrobial and antitumor contexts, likely due to imidazole’s metal-coordinating ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.